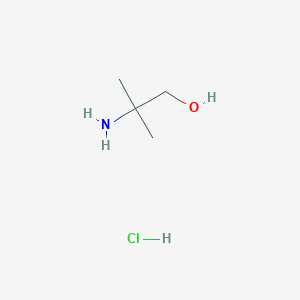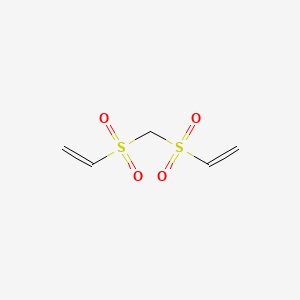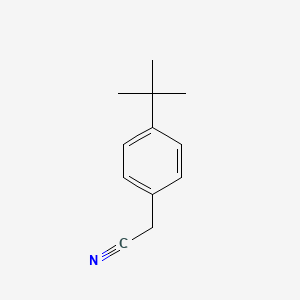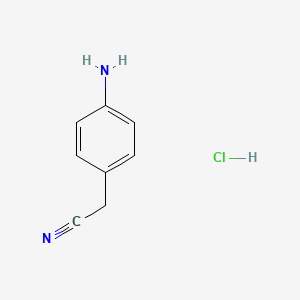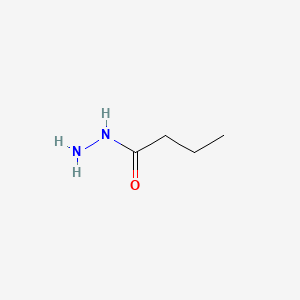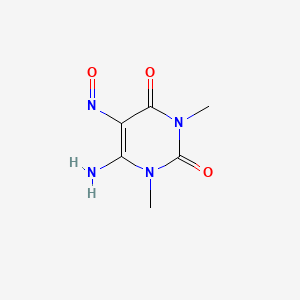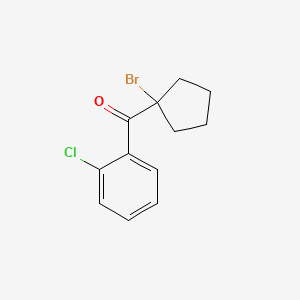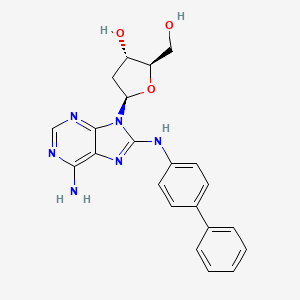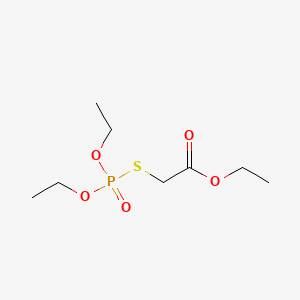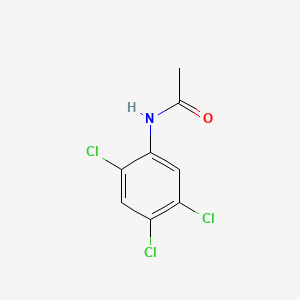
N-(2,4,5-Trichlorophenyl)acetamide
Descripción general
Descripción
“N-(2,4,5-Trichlorophenyl)acetamide” is a chemical compound with the molecular formula C8H6Cl3NO . It is also known by other names such as “2,4,5-Trichloroacetanilide” and "Acetanilide, 2’,4’,5’-trichloro-" .
Molecular Structure Analysis
The molecular structure of “N-(2,4,5-Trichlorophenyl)acetamide” has been analyzed using various computational methods. The crystal structure of the compound has been optimized using semi-empirical methods . The compound crystallizes in the monoclinic system, in the non-centrosymmetric space group Pn .
Physical And Chemical Properties Analysis
“N-(2,4,5-Trichlorophenyl)acetamide” has a molecular weight of 238.5 g/mol . Its InChI code is “InChI=1S/C8H6Cl3NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13)” and its InChIKey is "VUSLTUGEJURGLB-UHFFFAOYSA-N" . Its canonical SMILES is "CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl" .
Aplicaciones Científicas De Investigación
Application in Non-Linear Optics
- Specific Scientific Field : Non-Linear Optics .
- Summary of the Application : N-(2,4,5-Trichlorophenyl)acetamide is used in the field of non-linear optics due to its unique properties. The compound’s crystal structure is optimized through a semi-empirical method by Austin Model 1 (AM1) together with a restricted Hartree-Fock closed shell wave function . This optimization is used to describe the influence of interactions on crystal packing .
- Methods of Application or Experimental Procedures : The crystal structure of N-(2,4,5-Trichlorophenyl)acetamide is optimized using the MOPAC2009 program . The electric dipole moment (μ) and molecular hyperpolarizabilities (β and γ) are computed by the time-dependent Hartree Fock (TDHF) method to inspect the non-linear optical behavior of the material . A UV-VIS spectral study of the material in the 300-1100 nm wavelength range shows a wide transparency window, which is a key requirement for the non-linear optical (NLO) property of the material .
- Results or Outcomes : The experimentally measured value of second harmonic generation efficiency is 0.8 times that of the reference material potassium dihydrogen phosphate (KDP) . The intramolecular charge transfer interaction results during the HOMO-LUMO transition observed from molecular orbital calculations .
Application in Crystal Structure Studies
- Specific Scientific Field : Crystallography .
- Summary of the Application : N-(2,4,5-Trichlorophenyl)acetamide is used in the study of crystal structures. The effect of N-chloro, side chain and sites of ring substitutions on the crystal structure of N-(trichlorophenyl)-2-chloro and 2,2,2-trichloroacetamides has been studied .
- Methods of Application or Experimental Procedures : The crystal structure of N-(2,4,5-Trichlorophenyl)-2-chloroacetamide, N-chloro-N-(2,4,5-Trichlorophenyl)-2-chloroacetamide, and N-(2,4,5-Trichlorophenyl)-2,2,2-trichloroacetamide were determined . The crystal type, space group, formula units and lattice constants were identified .
- Results or Outcomes : The comparison of the bond parameters reveal that there are significant changes by substitution in both the ring and side chain of the amides and by N-chlorination . However, to draw general conclusions further, substantial work is needed with varying substitutions .
Propiedades
IUPAC Name |
N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSLTUGEJURGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178301 | |
| Record name | Acetanilide, 2',4',5'-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,5-Trichlorophenyl)acetamide | |
CAS RN |
23627-24-9 | |
| Record name | N-(2,4,5-Trichlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23627-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 2',4',5'-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023627249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23627-24-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 2',4',5'-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4,5-trichlorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



